molecular formula C24H18F3N3O3 B2535189 2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide CAS No. 904266-78-0

2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Cat. No. B2535189
CAS RN: 904266-78-0
M. Wt: 453.421
InChI Key: OGOWEYRWPCAXGU-UHFFFAOYSA-N
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Description

2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a useful research compound. Its molecular formula is C24H18F3N3O3 and its molecular weight is 453.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to the one mentioned have been synthesized for various purposes, including the study of their cytotoxic activities and photoluminescent properties. For instance, Hassan, Hafez, and Osman (2014) synthesized new derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the synthetic versatility of related compounds (Hassan, Hafez, & Osman, 2014). Additionally, Outlaw et al. (2016) demonstrated unusual blue-shifted acid-responsive photoluminescence behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines, highlighting the interesting optical properties of related indolizine derivatives (Outlaw, Zhou, Bragg, & Townsend, 2016).

Biological Activity

The exploration of the biological activities of related compounds has been a significant focus. For example, Gamage et al. (2002) prepared heterocyclic phenazinecarboxamides, including structures akin to indolizine derivatives, to study their anticancer activities through different mechanisms of action, indicating a broad interest in the therapeutic potential of these molecules (Gamage et al., 2002).

Antimicrobial and Anticancer Applications

Several studies have synthesized and evaluated the antimicrobial and anticancer properties of compounds structurally related to "2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide." For instance, Altalbawy (2013) focused on novel bis-α,β-unsaturated ketones and their derivatives for potential antimicrobial activities, illustrating the ongoing interest in these compounds for pharmaceutical applications (Altalbawy, 2013).

Chemical Reactivity and Synthesis Pathways

The chemical reactivity and synthesis of indolizine derivatives provide valuable insights for the development of new pharmaceuticals and materials. For example, Mohareb, Al-Omran, and Ho (2002) studied the reactivity of 3-Cyano-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with enaminonitriles, contributing to the understanding of heterocyclic compound synthesis and their potential antimicrobial activities (Mohareb, Al-Omran, & Ho, 2002).

properties

IUPAC Name

2-amino-3-(3-methoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O3/c1-33-15-8-6-7-14(13-15)22(31)21-20(28)19(18-11-4-5-12-30(18)21)23(32)29-17-10-3-2-9-16(17)24(25,26)27/h2-13H,28H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOWEYRWPCAXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.